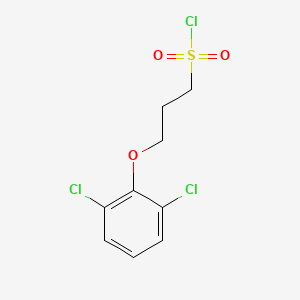
3-(2,6-Dichlorophenoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dichlorophenoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H9Cl3O3S. It is a derivative of propane-1-sulfonyl chloride, where the propane chain is substituted with a 2,6-dichlorophenoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 3-(2,6-Dichlorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2,6-dichlorophenol with propane-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-(2,6-Dichlorophenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Aromatic Substitution: The aromatic ring in the 2,6-dichlorophenoxy group can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,6-Dichlorophenoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It may be involved in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
3-(2,6-Dichlorophenoxy)propane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and phenoxy derivatives:
Propanesulfonyl chloride: Similar in structure but lacks the 2,6-dichlorophenoxy group.
2,6-Dichlorophenoxyacetic acid: Contains the 2,6-dichlorophenoxy group but has a different functional group.
Methanesulfonyl chloride: A simpler sulfonyl chloride without the aromatic substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C9H9Cl3O3S |
|---|---|
Molecular Weight |
303.6 g/mol |
IUPAC Name |
3-(2,6-dichlorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9Cl3O3S/c10-7-3-1-4-8(11)9(7)15-5-2-6-16(12,13)14/h1,3-4H,2,5-6H2 |
InChI Key |
WIYRLHVOASHVFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCCS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















